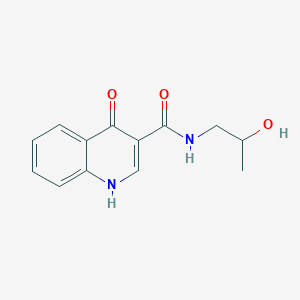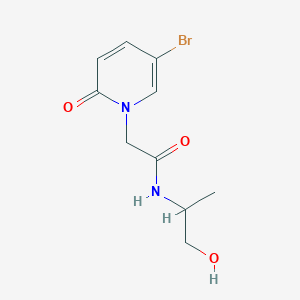
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BOPA and is used in various scientific studies to investigate its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of BOPA is not fully understood, but it is believed to involve the formation of metal complexes with various metal ions. These metal complexes can then interact with biological systems and modulate various biochemical and physiological processes. BOPA has been shown to interact with metal ions such as copper, zinc, and nickel, and these interactions have been studied in detail to investigate their potential applications in different fields.
Biochemical and Physiological Effects:
BOPA has been shown to have various biochemical and physiological effects, depending on the metal ion it interacts with. For example, BOPA has been shown to inhibit the activity of copper-containing enzymes, which play a crucial role in various biological processes such as respiration and neurotransmitter synthesis. BOPA has also been shown to interact with zinc ions, which are essential for various biological processes such as DNA replication and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BOPA also has some limitations, including its potential toxicity and the need for specialized equipment to handle and analyze it.
Direcciones Futuras
There are several future directions for the study of BOPA. One potential direction is the development of new metal complexes using BOPA as a ligand, which could have potential applications in catalysis, sensing, and medicinal chemistry. Another potential direction is the investigation of BOPA's interactions with other metal ions, which could provide new insights into its mechanism of action and potential applications in different fields. Additionally, the development of new analytical techniques for the detection and analysis of BOPA and its metal complexes could also be a future direction for research in this area.
Conclusion:
In conclusion, BOPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could provide new insights into the potential applications of BOPA in different fields.
Métodos De Síntesis
The synthesis of BOPA involves the reaction of 2-acetylpyridine with bromine to form 2-bromo-5-acetylpyridine. This compound is then reacted with N-(1-hydroxypropan-2-yl)acetamide in the presence of a base to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Aplicaciones Científicas De Investigación
BOPA has been used in various scientific studies to investigate its potential applications in different fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, sensing, and medicinal chemistry. BOPA has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BOPA has been studied for its potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-7(6-14)12-9(15)5-13-4-8(11)2-3-10(13)16/h2-4,7,14H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQZBRLPBHVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)
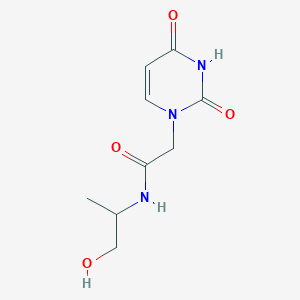
![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
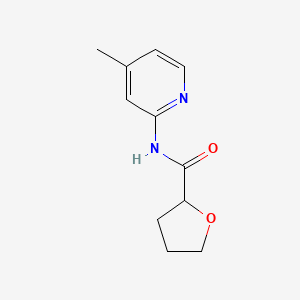
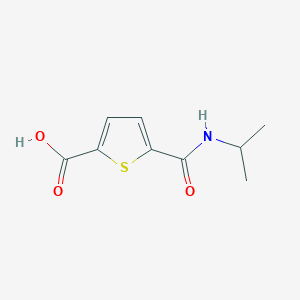
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)


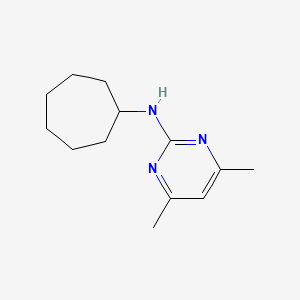
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
